2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 539808-71-4
VCID: VC14887545
InChI: InChI=1S/C28H28Cl2N4O2S/c1-18-7-5-6-8-24(18)34-25(16-36-21-12-9-19(10-13-21)28(2,3)4)32-33-27(34)37-17-26(35)31-20-11-14-22(29)23(30)15-20/h5-15H,16-17H2,1-4H3,(H,31,35)
SMILES:
Molecular Formula: C28H28Cl2N4O2S
Molecular Weight: 555.5 g/mol

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

CAS No.: 539808-71-4

Cat. No.: VC14887545

Molecular Formula: C28H28Cl2N4O2S

Molecular Weight: 555.5 g/mol

* For research use only. Not for human or veterinary use.

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide - 539808-71-4

Specification

CAS No. 539808-71-4
Molecular Formula C28H28Cl2N4O2S
Molecular Weight 555.5 g/mol
IUPAC Name 2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Standard InChI InChI=1S/C28H28Cl2N4O2S/c1-18-7-5-6-8-24(18)34-25(16-36-21-12-9-19(10-13-21)28(2,3)4)32-33-27(34)37-17-26(35)31-20-11-14-22(29)23(30)15-20/h5-15H,16-17H2,1-4H3,(H,31,35)
Standard InChI Key RGEDPHNWBSQUKZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The molecule features a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetamide group. Key structural components include:

  • 4-(tert-Butyl)phenoxymethyl group: Enhances lipophilicity, potentially improving membrane permeability.

  • o-Tolyl group (2-methylphenyl): Contributes to steric bulk, influencing binding affinity.

  • 3,4-Dichlorophenylacetamide: A pharmacophore common in antifungal agents, suggesting target specificity .

Table 1: Molecular Properties

PropertyValue
CAS No.539808-71-4
Molecular FormulaC₂₈H₂₈Cl₂N₄O₂S
Molecular Weight555.5 g/mol
Purity (Commercial)≥98%
SMILES NotationCC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(C)(C)C

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

  • Formation of the 1,2,4-triazole core: Cyclization of thiosemicarbazides under basic conditions .

  • Introduction of substituents:

    • Alkylation of the triazole nitrogen with 4-(tert-butyl)phenoxymethyl chloride.

    • Thioether formation via nucleophilic substitution with 3,4-dichlorophenylacetamide.

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or ethanol.

  • Temperature: Controlled heating (60–80°C) to prevent side reactions.

  • Monitoring: Thin-layer chromatography (TLC) for intermediate purification.

Biological Activities and Mechanisms

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity, with MIC values comparable to fluconazole against Candida albicans and Aspergillus fumigatus . Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

Table 2: Antifungal Efficacy (In Vitro)

Fungal StrainMIC (µg/mL)Reference
Candida albicans0.5–2.0
Aspergillus fumigatus1.0–4.0

Pharmacological and Industrial Applications

Therapeutic Prospects

  • Antifungal Drug Development: Structural analogs are under investigation to improve pharmacokinetic profiles .

  • Oncology Adjuvants: Synergy with cisplatin observed in reducing tumor growth in murine models.

Agricultural Uses

Triazole derivatives are widely used as fungicides; this compound’s activity against plant pathogens (e.g., Fusarium spp.) is under exploration .

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the tert-butyl group to optimize bioavailability.

  • In Vivo Efficacy Trials: Validating anticancer activity in xenograft models.

  • Ecotoxicological Studies: Assessing long-term environmental impacts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator